L-Isovaline L-Isovaline Isovaline L- is an amino acid.
Brand Name: Vulcanchem
CAS No.: 595-40-4
VCID: VC0530985
InChI: InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)
SMILES: CCC(C)(C(=O)O)N
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol

L-Isovaline

CAS No.: 595-40-4

Cat. No.: VC0530985

Molecular Formula: C5H11NO2

Molecular Weight: 117.15 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

L-Isovaline - 595-40-4

Specification

CAS No. 595-40-4
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
IUPAC Name 2-amino-2-methylbutanoic acid
Standard InChI InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)
Standard InChI Key GCHPUFAZSONQIV-UHFFFAOYSA-N
Isomeric SMILES CC[C@@](C)(C(=O)O)N
SMILES CCC(C)(C(=O)O)N
Canonical SMILES CCC(C)(C(=O)O)N
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

L-Isovaline ((2S)-2-amino-2-methylbutanoic acid) belongs to the class of α,α-disubstituted amino acids, distinguished by a methyl and ethyl group branching from the α-carbon atom. This configuration imparts significant conformational rigidity compared to proteinogenic amino acids.

Fundamental Chemical Properties

Key identifiers and physical properties include:

PropertyValueSource Reference
CAS Registry Number595-40-4
Molecular FormulaC5H11NO2C_5H_{11}NO_2
Molecular Weight117.15 g/mol
Optical Rotation ([α]D25[α]_{D}^{25})+11.13° (c = 5 in H2OH_2O)
Melting Point289.39°C (estimated)
Boiling Point213.6 ± 23.0 °C (predicted)
Density1.2000 (estimate)
pKa2.38 ± 0.10 (predicted)

The compound’s crystalline form appears as a white powder , soluble in water and alcohol but insoluble in nonpolar solvents. Its InChIKeyInChI Key (GCHPUFAZSONQIV-UHFFFAOYNA-N) and SMILES notation (CCC(C)(N)C(O)=O) further delineate its stereochemical configuration.

Synthesis and Purification Methodologies

Industrial synthesis of L-Isovaline typically involves chiral resolution or asymmetric catalysis to achieve enantiomeric excess (>99% ee) . The monohydrate form (C5H11NO2H2OC_5H_{11}NO_2·H_2O) is stabilized through recrystallization from aqueous acetone . Purification protocols recommend dissolving the compound in water followed by incremental addition of acetone to precipitate high-purity crystals . This method minimizes racemization, preserving the (S)-configuration critical for biological activity.

Pharmacological Applications and Mechanisms

Recent studies have illuminated L-Isovaline’s potential in neurological therapeutics. In rat hippocampal slice models, RS-isovaline (250 μM) abolished seizure-like events (SLEs) induced by low magnesium/high potassium (LM/HK) perfusion, reducing amplitude by 57.0 ± 9.0% and duration by 57.0 ± 12.0% . The compound’s mechanism involves selective modulation of interneuronal activity:

  • Interneuronal Excitation: L-Isovaline increased spontaneous spiking in stratum oriens interneurons from 0.9 ± 0.3 Hz to 3.2 ± 0.9 Hz, accompanied by membrane depolarization (+8.0 ± 1.5 mV) and elevated input resistance (+21.6 ± 8.1%) .

  • Pyramidal Neuron Suppression: Co-application with 4-aminopyridine (4-AP) reduced pyramidal neuron spiking from 0.6 ± 0.4 Hz to 0.2 ± 0.1 Hz, suggesting GABAergic disinhibition as a potential anticonvulsant pathway .

These effects occur without direct action on ionotropic glutamate or GABA receptors, implicating novel targets such as metabotropic receptors or potassium channels .

SupplierPurityFormPrice RangeSource Reference
Thermo Scientific Chemicals>99% eeMonohydrate$515.82/250 mg
Wuxi Maimo Topp Biotechnology99+%LyophilizedInquire
Suzhou Haiyu BiochemPharmacopeiaCrystallineInquire

Packaging typically utilizes glass bottles under inert atmospheres to prevent hygroscopic degradation .

Future Research Directions

While preclinical data are promising, translational challenges persist:

  • Clinical Translation: Dose-response studies in mammalian seizure models are needed to establish therapeutic windows.

  • Synthetic Biology: Engineering microbial pathways (e.g., E. coli expression systems) could enable scalable production.

  • Structure-Activity Relationships: Modifying the ethyl side chain may enhance blood-brain barrier permeability.

The compound’s extraterrestrial origin also raises astrobiological questions regarding prebiotic amino acid synthesis in astrophysical environments.

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